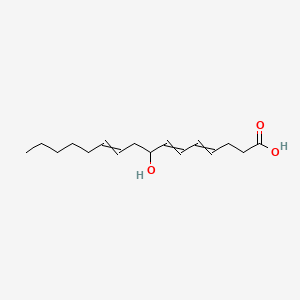
KDdiA-PC Solution
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KDdiA-PC Solution is a specialized phosphatidylcholine derivative known for its incorporation of ketodeoxyoctulosonic acid linked to a phospholipid backbone. This compound is recognized as one of the most potent ligands for the CD36 receptor among oxidized low-density lipoprotein species . This compound plays a significant role in lipid metabolism and is a key structural determinant of oxidized low-density lipoprotein.
準備方法
Synthetic Routes and Reaction Conditions
KDdiA-PC is synthesized through a series of chemical reactions involving the incorporation of ketodeoxyoctulosonic acid into a phosphatidylcholine backbone. The synthetic route typically involves the oxidation of low-density lipoprotein particles to isolate and purify the phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .
Industrial Production Methods
Industrial production of KDdiA-PC involves large-scale oxidation of low-density lipoprotein particles followed by purification processes to isolate the desired phosphatidylcholine species. The compound is then formulated into a solution for research purposes .
化学反応の分析
Types of Reactions
KDdiA-PC undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of low-density lipoprotein particles.
Substitution: Incorporation of ketodeoxyoctulosonic acid into the phosphatidylcholine backbone involves substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis of KDdiA-PC include oxidizing agents for the oxidation of low-density lipoprotein particles and specific catalysts for the substitution reactions .
Major Products Formed
The major product formed from these reactions is KDdiA-PC, a phosphatidylcholine derivative with a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .
科学的研究の応用
KDdiA-PC Solution has a wide range of scientific research applications, including:
作用機序
KDdiA-PC exerts its effects by binding to the CD36 receptor, a scavenger receptor involved in lipid metabolism and immune response. The binding of KDdiA-PC to CD36 facilitates the uptake of oxidized low-density lipoprotein particles by macrophages, leading to foam cell formation and the development of atherosclerotic lesions . This interaction plays a crucial role in the pathogenesis of cardiovascular diseases.
類似化合物との比較
Similar Compounds
Oxidized Phosphatidylcholine Species: Other oxidized phosphatidylcholine species also bind to the CD36 receptor but may have different structural features and binding affinities.
Sulfosuccinimidyl Oleate Sodium: A long-chain fatty acid that irreversibly inhibits the transport of fatty acids to cells and is an effective inhibitor of the mitochondrial respiratory chain.
Uniqueness of KDdiA-PC
KDdiA-PC is unique due to its high binding affinity for the CD36 receptor and its significant role in lipid metabolism and atherosclerosis research. Its incorporation of ketodeoxyoctulosonic acid into the phosphatidylcholine backbone distinguishes it from other oxidized phosphatidylcholine species .
特性
分子式 |
C36H66NO11P |
|---|---|
分子量 |
719.9 g/mol |
IUPAC名 |
[2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+ |
InChIキー |
XWKBYMQTSGGZLW-CYYJNZCTSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


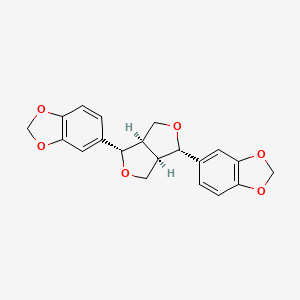

![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
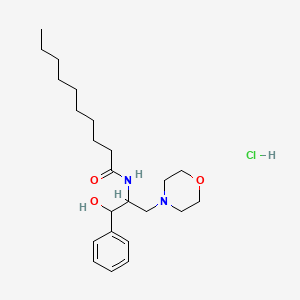
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
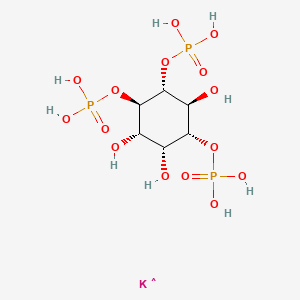

![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
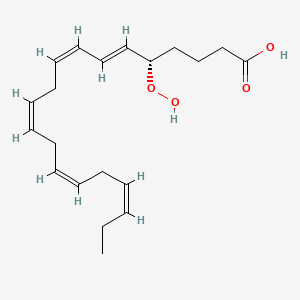

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
